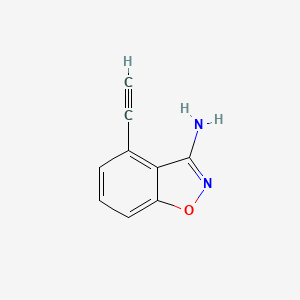![molecular formula C26H33ClN2O5 B13449154 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as indene, ethoxy, phenyl, and amino groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indene derivative, followed by the introduction of the ethoxy and phenyl groups through various organic reactions such as Friedel-Crafts acylation and nucleophilic substitution. The final steps involve the formation of the amino acid derivative and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism of action of 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride include other indene derivatives, amino acid derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C26H33ClN2O5 |
|---|---|
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23+;/m0./s1 |
Clé InChI |
FDJCVHVKXFIEPJ-NFJCIPKMSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
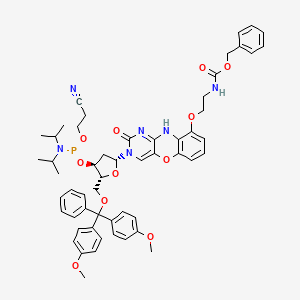
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)

![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
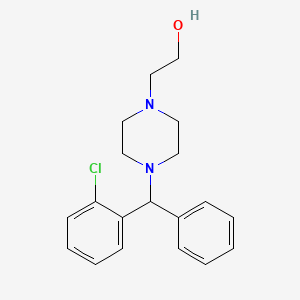
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
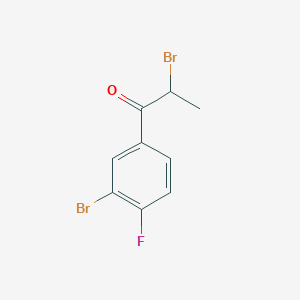
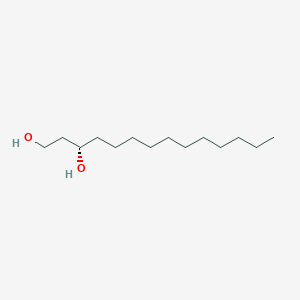
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
